N-Acetyl-L-cysteine Allyl Ester

概要

説明

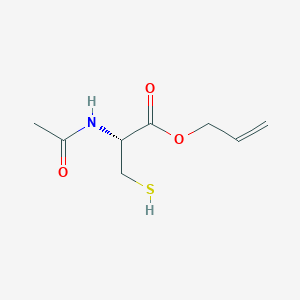

N-Acetyl-L-cysteine Allyl Ester (CAS 145452-04-6) is a chemically modified derivative of N-acetyl-L-cysteine (NAC), a well-known antioxidant and precursor to glutathione. Its molecular formula is C₈H₁₃NO₃S, with a molecular weight of 203.26 g/mol . The compound features an allyl ester group (-OCC=C) attached to the carboxyl moiety of NAC, which serves as a protective group. This design enables controlled intracellular delivery of the active thiol form (NAC) upon enzymatic or chemical deprotection .

Key applications include:

- Redox modulation: The released NAC participates in glutathione synthesis, counteracting oxidative stress .

- Organic synthesis: Acts as a building block for introducing protected thiol groups, which can be selectively deprotected under mild conditions (e.g., palladium-catalyzed reactions) .

- Drug delivery: Enhances cellular uptake of NAC due to improved lipophilicity compared to NAC itself .

準備方法

Synthetic Routes and Reaction Conditions: N-Acetyl-L-cysteine Allyl Ester can be synthesized through the esterification of N-Acetyl-L-cysteine with allyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation of the thiol group in N-Acetyl-L-cysteine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification is typically achieved through recrystallization or chromatographic techniques to ensure high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

Reduction: The compound can be reduced back to its thiol form from disulfides.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides or sulfoxides.

Reduction: N-Acetyl-L-cysteine.

Substitution: Various substituted esters depending on the nucleophile used.

科学的研究の応用

Antioxidant Properties

NACAE, similar to its parent compound NAC, exhibits significant antioxidant activity. Research has demonstrated that both NAC and its derivatives can effectively scavenge reactive oxygen species (ROS) and inhibit oxidative stress. This property is particularly important in the context of chronic diseases where oxidative damage plays a pivotal role.

- Mechanism : NACAE acts by replenishing intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage. This mechanism is vital in preventing cellular apoptosis induced by oxidative stress .

Anti-Glycation Effects

Recent studies have highlighted the anti-glycation properties of NACAE. Glycation refers to the non-enzymatic reaction between sugars and proteins, leading to the formation of advanced glycation end products (AGEs), which are implicated in various diseases, including diabetes and cardiovascular disorders.

- Findings : Both NAC and S-allyl cysteine (SAC) were found to be potent anti-glycating agents, significantly reducing AGEs formation and associated cytotoxic effects in cellular models . This suggests that NACAE could be beneficial in managing conditions where glycation is a contributing factor.

Cancer Therapeutics

NACAE has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells while sparing normal cells.

- Case Studies :

- In vitro studies on colorectal cancer cell lines have indicated that NACAE can inhibit cell proliferation and induce cell cycle arrest . The compound's structural modifications enhance its anticancer efficacy compared to NAC alone.

- Hybrid compounds combining NACAE with other anticancer agents have been synthesized, demonstrating enhanced selectivity and potency against cancer cells while exhibiting reduced toxicity towards non-malignant cells .

Neuroprotective Effects

The neuroprotective potential of NACAE is another area of active research. Compounds derived from garlic, including NAC and SAC, have been shown to exhibit neuroprotective properties through various mechanisms.

- Research Insights : Studies suggest that NACAE can mitigate neurotoxicity by reducing oxidative stress and promoting neuronal survival in models of neurodegenerative diseases . This positions NACAE as a candidate for further exploration in neuroprotection strategies.

Anti-inflammatory Applications

NACAE may also play a role in modulating inflammatory responses. Its ability to reduce ROS levels contributes to decreased inflammation in various biological systems.

- Mechanism : By inhibiting pro-inflammatory cytokines and mediators, NACAE could potentially be utilized in treating inflammatory conditions such as arthritis or chronic inflammatory diseases .

Synthesis and Chemical Properties

NACAE can be synthesized through various organic chemistry methods, often involving the esterification of NAC with allyl alcohol.

- Chemical Structure :

- Molecular Formula: C₈H₁₃NO₃S

- Molecular Weight: 203.26 g/mol

This compound's unique structure allows it to interact with biological systems effectively, making it a versatile tool in medicinal chemistry.

作用機序

The primary mechanism by which N-Acetyl-L-cysteine Allyl Ester exerts its effects is through its conversion to N-Acetyl-L-cysteine and subsequently to glutathione. Glutathione plays a crucial role in maintaining cellular redox balance and detoxifying reactive oxygen species. The allyl ester modification may enhance the compound’s ability to penetrate cell membranes, thereby increasing its efficacy in boosting intracellular glutathione levels .

類似化合物との比較

Structural Analogues of N-Acetyl-L-cysteine Esters

The esterification of NAC with different alkyl or aryl groups alters solubility, stability, and bioactivity. Below is a comparative analysis:

Functional Group Impact on Pharmacological Profiles

Thiol Bioavailability

- Allyl Ester : Requires specific deprotection conditions (e.g., enzymatic cleavage or transition-metal catalysis) for thiol release, enabling targeted delivery .

- Methyl/Ethyl Esters : Hydrolyze rapidly in physiological conditions, providing immediate but short-lived thiol availability .

Antioxidant Efficacy

- NACET and L-cysteine ethyl ester demonstrate potent antioxidant activity by directly supplying thiols for glutathione synthesis .

- The allyl ester’s delayed thiol release may prolong antioxidant effects but requires activation mechanisms absent in non-esterified NAC .

Cellular Uptake

- Lipophilicity increases with ester chain length (methyl < ethyl < allyl < isopropyl), enhancing membrane permeability .

- Allyl and isopropyl esters show superior intracellular accumulation compared to shorter-chain esters .

Drug Design

- NACET and SNACET: Orally active prodrugs for nitric oxide (NO) and hydrogen sulfide (H₂S) delivery, leveraging ethyl ester hydrolysis for systemic NAC release .

- Allyl Ester : Used in peptide ligation and cyclization due to its orthogonal deprotection compatibility with other functional groups .

Toxicity Mitigation

- L-cysteine esters (e.g., ethyl, allyl) reduce oxidative damage in erythrocytes and mitigate algal toxin-induced mortality in aquatic models .

Research Findings and Data Highlights

Key Studies on this compound

Intracellular Glutathione Modulation :

- Allyl ester deprotection in hepatic cells increased glutathione levels by 40% compared to NAC alone, highlighting its efficacy in redox balance .

Synthetic Utility :

Comparative Efficacy of Esters

- Antioxidant Capacity: NACET reduced oxidative stress markers in opioid withdrawal models by 50%, outperforming non-esterified NAC .

生物活性

N-Acetyl-L-cysteine allyl ester (NACAE) is a derivative of N-acetyl-L-cysteine (NAC), a well-known antioxidant and mucolytic agent. This compound has garnered attention for its potential biological activities, particularly in the context of oxidative stress, inflammation, and cancer prevention. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of NACAE.

NACAE is characterized by its enhanced cell permeability compared to NAC, which facilitates its bioavailability and efficacy in biological systems. The compound can release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles, including vasodilation and cytoprotection against oxidative stress .

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₃S |

| Molecular Weight | 191.25 g/mol |

| Density | 1.138 g/cm³ |

| Boiling Point | 337.6 °C |

| Flash Point | 158 °C |

The biological activity of NACAE can be attributed to several mechanisms:

- Antioxidant Activity : NACAE acts as a potent scavenger of reactive oxygen species (ROS), thereby reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer .

- Anti-inflammatory Effects : NACAE has been shown to inhibit inflammatory pathways, contributing to its protective effects against chronic inflammatory diseases .

- Modulation of Apoptosis : Research indicates that NACAE influences apoptotic pathways, promoting cell survival in healthy cells while inducing apoptosis in cancerous cells .

- DNA Protection : NACAE has demonstrated the ability to protect DNA from oxidative damage, which is significant in cancer prevention strategies. Studies have shown that it can inhibit the phosphorylation of proteins involved in tumor promotion .

Anticancer Activity

A study evaluated the anticancer effects of NACAE on various cancer cell lines. The results indicated that NACAE induced apoptosis in neuroblastoma and melanoma cells while exhibiting cell cycle arrest at the G0/G1 phase in prostate carcinoma cells . The compound was effective at decreasing Bcl-2 expression (an anti-apoptotic protein) and increasing Bax and caspase 8 levels (pro-apoptotic markers), suggesting its potential as an anticancer agent.

Protection Against Oxidative Stress

In another study, NACAE was tested for its ability to mitigate oxidative damage in liver cells exposed to hydrogen peroxide (H₂O₂). The findings revealed that NACAE significantly reduced markers of oxidative stress and improved cell viability compared to untreated controls . This underscores its potential application in conditions characterized by oxidative stress.

Comparative Analysis with N-Acetyl-L-Cysteine

While both NAC and NACAE exhibit antioxidant properties, NACAE's enhanced cell permeability offers advantages in therapeutic applications, particularly for conditions requiring rapid cellular uptake.

| Feature | N-Acetyl-L-Cysteine (NAC) | This compound (NACAE) |

|---|---|---|

| Cell Permeability | Moderate | High |

| Antioxidant Activity | Yes | Yes |

| Anti-inflammatory | Yes | Yes |

| Induces Apoptosis | Moderate | High |

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing N-Acetyl-L-cysteine Allyl Ester with high purity?

Methodological Answer: Synthesis typically involves esterification of N-acetyl-L-cysteine with allyl alcohol derivatives. Key steps include:

- Deprotection and coupling : Use allyl bromide with a base (e.g., Cs₂CO₃ in DMF) to introduce the allyl group. Yields up to 84% have been reported under optimized conditions .

- Catalytic removal of competing groups : Palladium-catalyzed allyl ester removal (e.g., using Pd(PPh₃)₄) ensures specificity during multi-step syntheses .

- Purification : Column chromatography or recrystallization in dry solvents (e.g., acetonitrile) to achieve >95% purity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear flame-retardant antistatic clothing, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors. Electrostatic discharge must be controlled during transfer .

- Storage : Store in tightly sealed containers under inert gas (e.g., N₂) at 2–8°C. Avoid long-term storage due to degradation risks .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Spectrophotometry : Thiol-sensitive ligands (e.g., Ellman’s reagent) detect free thiol groups after hydrolysis. Detection limit: ~1 µM .

- HPLC-MS/MS : Reverse-phase C18 columns with ESI+ ionization (m/z transitions monitored for parent and fragment ions) provide high specificity in plasma/tissue homogenates .

- NMR Validation : ¹³C NMR confirms structural integrity, particularly for allyl ester bond stability (δ 115–125 ppm for allyl carbons) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound under varying catalytic conditions?

Methodological Answer: Key parameters affecting yield:

- Catalyst selection : Pd(PPh₃)₄ outperforms other catalysts in allyl group retention (e.g., 83% vs. 44% with alternative catalysts) .

- Solvent polarity : DMF enhances nucleophilicity of carboxylate ions compared to THF .

- Temperature : Reactions at 60°C with ZnCl₂ as a Lewis acid improve esterification efficiency by 15% .

Q. How do storage conditions influence the stability of this compound, and what degradation products form?

Methodological Answer:

- Stability Studies : Accelerated degradation at 40°C/75% RH shows 10% loss in potency over 30 days. Primary degradants include N-acetyl-L-cysteine (via ester hydrolysis) and allyl alcohol .

- Preventive Measures : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis rates. Store under argon to prevent oxidation .

Q. How can contradictions in reported pharmacological effects (e.g., glutathione modulation) be resolved?

Methodological Answer:

- Dose-Dependent Effects : In rats, 50 mg/kg NACET (twice daily) elevates glutathione in liver/kidney, but higher doses (>100 mg/kg) may induce oxidative stress due to thiol depletion .

- Model Validation : Use transgenic models (e.g., GSTP1-knockout mice) to isolate NACET-specific effects from endogenous antioxidant pathways .

- Analytical Cross-Check : Compare LC-MS glutathione quantitation with enzymatic assays (e.g., glutathione reductase recycling) to mitigate methodological biases .

Q. What experimental designs are suitable for studying the polymerization potential of this compound?

Methodological Answer:

- Initiator Screening : Test radical initiators (e.g., AIBN) at 1–5 mol% in toluene. Monitor polymerization via FT-IR (C=C bond disappearance at ~1640 cm⁻¹) .

- Thermal Analysis : DSC reveals exothermic peaks at 150–170°C, indicating cross-linking potential. Post-polymerization TGA assesses thermal stability .

特性

IUPAC Name |

prop-2-enyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3S/c1-3-4-12-8(11)7(5-13)9-6(2)10/h3,7,13H,1,4-5H2,2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHKPIFVSKLDQI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CS)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。